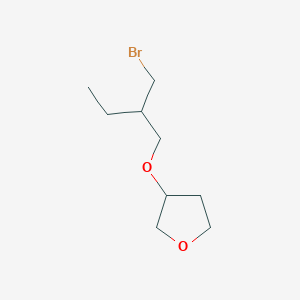
(8-Cyanonaphthalen-1-yl)boronicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8-Cyanonaphthalen-1-yl)boronic acid is an organoboron compound that features a naphthalene ring substituted with a cyano group at the 8-position and a boronic acid group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (8-cyanonaphthalen-1-yl)boronic acid typically involves the borylation of a naphthalene derivative. One common method is the palladium-catalyzed borylation of 8-cyanonaphthalene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid .
Industrial Production Methods
Industrial production of (8-cyanonaphthalen-1-yl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
(8-Cyanonaphthalen-1-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium acetate, sodium carbonate, or cesium carbonate are often used to facilitate the reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate, or other mild oxidants for oxidation reactions.
Major Products
Biaryl Derivatives: Formed through Suzuki-Miyaura coupling.
Phenol Derivatives: Resulting from the oxidation of the boronic acid group.
Substituted Naphthalenes: Produced through nucleophilic substitution reactions.
科学的研究の応用
(8-Cyanonaphthalen-1-yl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of polymers and materials with unique electronic properties.
Biological Labeling: Employed in the labeling of biomolecules for detection and imaging purposes.
作用機序
The mechanism of action of (8-cyanonaphthalen-1-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which facilitates the transfer of the aryl group to the palladium center. This is followed by the transmetalation step, where the aryl group is transferred to the organic halide, forming the desired biaryl product . The cyano group can also participate in various interactions, influencing the reactivity and selectivity of the compound in different reactions .
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a naphthalene ring.
(8-Bromonaphthalen-1-yl)boronic Acid: Similar structure but with a bromine atom instead of a cyano group.
(8-Methoxynaphthalen-1-yl)boronic Acid: Contains a methoxy group instead of a cyano group.
Uniqueness
(8-Cyanonaphthalen-1-yl)boronic acid is unique due to the presence of both a cyano group and a boronic acid group on the naphthalene ring. This combination allows for diverse reactivity and applications in various fields of research. The cyano group can act as an electron-withdrawing group, influencing the electronic properties of the compound and enhancing its reactivity in certain reactions .
特性
分子式 |
C11H8BNO2 |
|---|---|
分子量 |
197.00 g/mol |
IUPAC名 |
(8-cyanonaphthalen-1-yl)boronic acid |
InChI |
InChI=1S/C11H8BNO2/c13-7-9-5-1-3-8-4-2-6-10(11(8)9)12(14)15/h1-6,14-15H |
InChIキー |
AYUMIYUPNRCUOH-UHFFFAOYSA-N |
正規SMILES |
B(C1=C2C(=CC=C1)C=CC=C2C#N)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


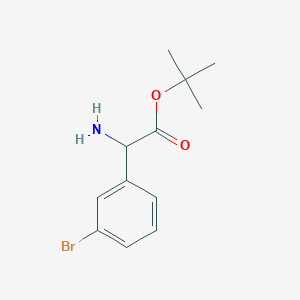
![1-methanesulfonyl-5-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole](/img/structure/B15317215.png)
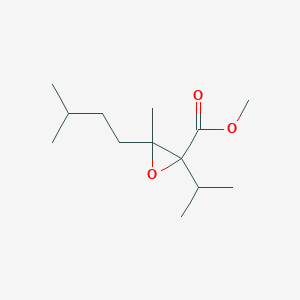
![(2R)-2-(1,3-dioxaindan-5-yl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),11(16),12,14-tetraene-4,7-dione](/img/structure/B15317223.png)
![1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride](/img/structure/B15317232.png)
![rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-6-methyl-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B15317235.png)
![benzyl N-[4-(azidomethyl)cyclohexyl]carbamate](/img/structure/B15317247.png)
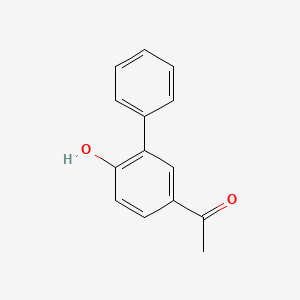

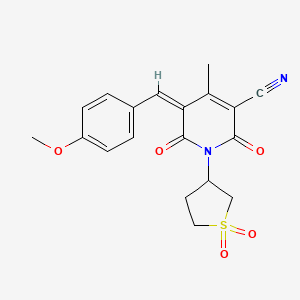
![Methyl 2-[(4-methylphenyl)amino]acetate](/img/structure/B15317267.png)
![Methyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15317270.png)
![1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazoletrihydrochloride](/img/structure/B15317287.png)
